[(4-Ethoxynaphthyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(4-Ethoxynaphthyl)sulfonylamine is an organic compound that features a naphthyl group substituted with an ethoxy group and a sulfonyl group, which is further connected to a hydroxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthyl)sulfonylamine typically involves the following steps:
Naphthyl Sulfonylation: The naphthyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using an ethyl halide in the presence of a base.
Amination: The hydroxypropylamine moiety is attached through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the naphthyl sulfonyl intermediate.
Industrial Production Methods
Industrial production of (4-Ethoxynaphthyl)sulfonylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxynaphthyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Scientific Research Applications
(4-Ethoxynaphthyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the hydroxypropylamine moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(4-Ethoxynaphthyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
(4-Methoxynaphthyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxynaphthyl)sulfonylamine: Similar structure but with a different amine moiety.
(4-Ethoxynaphthyl)sulfonylamine: Similar structure but with an amino group instead of a hydroxy group.
The uniqueness of (4-Ethoxynaphthyl)sulfonylamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19NO4S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-ethoxy-N-(3-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-2-20-14-8-9-15(13-7-4-3-6-12(13)14)21(18,19)16-10-5-11-17/h3-4,6-9,16-17H,2,5,10-11H2,1H3 |
InChI Key |
ZYDAKPCJHYJEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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